1-(2,4-Dichlorophenyl)prop-2-yn-1-ol
Description
1-(2,4-Dichlorophenyl)prop-2-yn-1-ol is a chlorinated propargyl alcohol derivative characterized by a 2,4-dichlorophenyl group attached to a propargyl alcohol backbone. Its structure combines the electron-withdrawing effects of chlorine substituents with the reactivity of the alkyne group, making it a versatile intermediate in organic synthesis, particularly in gold-catalyzed isomerization reactions (e.g., forming bicyclic acetates) .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZQWUICGZQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C(C=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279827 | |
| Record name | 1-(2,4-dichlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29805-13-8 | |
| Record name | NSC14254 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-dichlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with propargyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)prop-2-yn-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Positional Isomers of Dichlorophenyl Substituents
- 1-(2,3-Dichlorophenyl)prop-2-yn-1-ol (VII.94): Structural Difference: Chlorine atoms at the 2- and 3-positions of the phenyl ring instead of 2,3. However, the electronic effects (e.g., resonance stabilization) differ due to the proximity of chlorine atoms . Application: Used in synthesizing acetoxy bicyclo[3.1.0]hexenes, highlighting its utility in generating strained cyclic systems compared to the 2,4-dichloro isomer .
Derivatives with Extended Functional Groups
- 1-(2,4-Dichlorophenyl)-2-(2,4,5-Trichlorophenoxy)-1-ethanone O-methyloxime (CAS 338391-97-2): Structural Difference: Incorporates a trichlorophenoxy group and methyloxime moiety. Impact: The additional chlorine atoms and oxime group increase molecular weight (C₁₅H₁₀Cl₅NO₂) and lipophilicity, enhancing persistence in environmental matrices. Application: Likely functions as a pesticide due to structural similarity to chlorinated aromatics with known agrochemical activity .
Halogen-Substituted Alcohols
- 1-(4-Chlorophenyl)-2-methylpropan-2-ol: Structural Difference: Single para-chlorine substituent and a branched methylpropanol chain. The tertiary alcohol structure improves solubility in polar solvents compared to the propargyl alcohol’s primary hydroxyl group . Application: Intermediate in pharmaceuticals or fragrances, contrasting with the 2,4-dichloro derivative’s use in catalysis .
Organophosphate Derivatives
- Chlorfenvinphos (Diethyl 1-(2,4-dichlorophenyl)-2-chlorovinyl phosphate): Structural Difference: Phosphate ester replaces the propargyl alcohol group. Impact: The phosphate moiety enables acetylcholinesterase inhibition, conferring neurotoxicity absent in the propargyl alcohol. Metabolites like 1-(2,4-dichlorophenyl) ethanol demonstrate reduced toxicity due to saturation of the vinyl group . Application: Broad-spectrum insecticide, contrasting with the propargyl alcohol’s synthetic utility .
Antifungal Agents with Imidazole Moieties
- Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole):
- Structural Difference : Propenyloxyethyl-imidazole chain replaces the propargyl alcohol.
- Impact : The imidazole ring enables binding to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. The propenyloxy group enhances membrane permeability compared to the alkyne’s linear geometry .
- Application : Antifungal agent in agriculture, differing from the propargyl alcohol’s role in catalysis .
Comparative Data Table
Key Findings
- Reactivity : The propargyl alcohol’s alkyne group enables unique cyclization pathways, distinct from the phosphate esters (neurotoxic) or imidazoles (antifungal) .
- Toxicity: Chlorfenvinphos exhibits acute neurotoxicity via acetylcholinesterase inhibition, while metabolites of 1-(2,4-dichlorophenyl) ethanol show lower toxicity due to metabolic detoxification .
- Environmental Impact: Compounds with multiple chlorines (e.g., 2,4,5-trichlorophenoxy derivatives) persist longer in ecosystems compared to less halogenated analogs .
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